2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Overview
Description
“2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid” is a chemical compound with the CAS Number: 57771-89-8 and Linear Formula: C13H11NO3 . It has a molecular weight of 229.24 .
Synthesis Analysis
A series of optically active substituted 1, 2-dihydro-6-oxo-pyrrolo [3, 2, 1-ij]quinoline-5-carboxylic acids was prepared via optically active 2-methyl-4, 5-difluoroindoline . Another synthesis method involved 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole (3), which was prepared by Gassman’s indole synthesis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11NO3/c1-7-5-8-3-2-4-9-11(8)14(7)6-10(12(9)15)13(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) .Chemical Reactions Analysis
The synthesized pyrroloquinolines were tested for their antibacterial activities . 8-Fluoro-1,2-dihydro-2-methyl-9- (4-methyl-1-piperazinyl)-6-oxo-6H- pyrrolo [3,2,1-ij]quinoline-5-carboxylic acid showed a potent antibacterial activity against gram-positive and gram-negative bacteria .Scientific Research Applications
Biological and Medicinal Chemistry Applications Quinoline derivatives, including compounds structurally related to 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, have been widely studied for their potential in drug discovery and development. These compounds have shown a broad spectrum of biological activities, making them valuable in the design of new therapeutic agents. For instance, quinoline and its derivatives are explored for their anticorrosive properties, which are attributed to their ability to form highly stable chelating complexes with metallic surfaces, suggesting potential applications in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Corrosion Inhibition The anticorrosive materials application is particularly noteworthy. Quinoline derivatives are effective in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Verma, Quraishi, & Ebenso, 2020). This application is based on the chemical's ability to adsorb onto metal surfaces and form protective layers, preventing oxidative degradation.
Biocatalyst Inhibition Moreover, the effects of carboxylic acids, including those related to the study compound, on biocatalyst inhibition, have been examined. Understanding how carboxylic acids inhibit microbial growth is essential for optimizing the production of biorenewable chemicals and fuels. Such studies highlight the compound's relevance in biotechnological applications and the development of strategies to mitigate inhibition effects, enhancing microbial production processes (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a broad spectrum of bacteria, including both gram-positive and gram-negative strains . These bacteria play various roles in human health, from maintaining gut health to causing infections.
Mode of Action
Given its potent antibacterial activity , it likely interacts with bacterial cells to inhibit their growth or kill them directly
Biochemical Pathways
Considering its antibacterial activity , it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, leading to a potent antibacterial effect against both gram-positive and gram-negative bacteria . This makes it a potential candidate for the development of new antibacterial agents.
Properties
IUPAC Name |
2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-7-5-8-3-2-4-9-11(8)14(7)6-10(12(9)15)13(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGRJHKPPOBGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145866 | |
Record name | 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57771-89-8 | |
Record name | 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57771-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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